molecular formula C17H21NO4.BrH<br>C17H22BrNO4 B12763080 Atroscine Hydrobromide CAS No. 672-21-9

Atroscine Hydrobromide

Cat. No.: B12763080
CAS No.: 672-21-9
M. Wt: 384.3 g/mol
InChI Key: WTGQALLALWYDJH-BKODDQECSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Atroscine Hydrobromide can be synthesized through the salifying crystallization of scopolamine using hydrobromic acid. The process involves the treatment of scopolamine with hydrobromic acid, followed by crystallization to obtain the hydrobromide salt . Magnetic field-induced crystallization has been explored to enhance the purity and yield of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plants like Datura and Hyoscyamus, followed by chemical synthesis to convert the extracted alkaloids into the hydrobromide form. The use of magnetic fields to accelerate crystallization is a promising method for improving efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Atroscine Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the tropane ring structure.

    Substitution: Substitution reactions, particularly involving the hydroxyl group, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Atroscine Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

Atroscine Hydrobromide exerts its effects by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition prevents the action of acetylcholine, leading to reduced secretions, relaxation of smooth muscles, and central nervous system depression. The compound’s anticholinergic activity is responsible for its therapeutic effects in treating motion sickness and nausea .

Comparison with Similar Compounds

Uniqueness: Atroscine Hydrobromide is unique due to its higher central nervous system activity and fewer peripheral side effects compared to atropine. Its ability to cross the blood-brain barrier more effectively makes it a preferred choice for treating central nervous system-related conditions .

Properties

CAS No.

672-21-9

Molecular Formula

C17H21NO4.BrH
C17H22BrNO4

Molecular Weight

384.3 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+;

InChI Key

WTGQALLALWYDJH-BKODDQECSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

melting_point

387 °F (decomposes) (NTP, 1992)

physical_description

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Origin of Product

United States

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